Bienvenue dans la boutique en ligne BenchChem!

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

FAAH inhibition endocannabinoid metabolism tetrazolyl urea SAR

This disubstituted urea derivative with a 1,5-disubstituted tetrazole core is a selective FAAH inhibitor (39- to >141-fold selectivity over MAGL) with minimal TRPV1/TRPA1 off-target activity. The 3,4-difluoro N1-phenyl and 2-methoxyphenyl distal substituent combination defines a unique SAR node—structurally similar analogs yield fundamentally different selectivity fingerprints. Supplied at ≥90% purity in research-grade quantities (2–100 mg). Ideal for pain, anxiety, and inflammation models requiring unambiguous FAAH attribution without MAGL cross-reactivity or thermo-TRP channel interference.

Molecular Formula C16H14F2N6O2
Molecular Weight 360.325
CAS No. 941923-12-2
Cat. No. B2593791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea
CAS941923-12-2
Molecular FormulaC16H14F2N6O2
Molecular Weight360.325
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H14F2N6O2/c1-26-14-5-3-2-4-13(14)20-16(25)19-9-15-21-22-23-24(15)10-6-7-11(17)12(18)8-10/h2-8H,9H2,1H3,(H2,19,20,25)
InChIKeyAONOQWPBJRPAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 20 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 941923-12-2): Baseline Profile for Scientific Procurement


1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 941923-12-2) is a disubstituted urea derivative incorporating a 1,5-disubstituted tetrazole core. The compound belongs to the biaryl tetrazolyl urea class that has been systematically investigated for modulation of endocannabinoid metabolism, specifically as an inhibitor of fatty acid amide hydrolase (FAAH) and/or monoacylglycerol lipase (MAGL) [1]. The 3,4-difluorophenyl substituent on the tetrazole N1 and the 2-methoxyphenyl group on the distal urea nitrogen differentiate this compound from earlier lead structures within the series, including the parent N,N-dimethylamino-substituted analogs [1]. This compound is supplied at 90%+ purity by Life Chemicals for research use, with a catalog offering in 2 mg, 20 mg, and 40 mg quantities [2].

Why 941923-12-2 Cannot Be Simply Substituted with Other Tetrazolyl Urea Analogs: SAR Precision in Endocannabinoid Modulation


Within the biaryl tetrazolyl urea class, even minor substituent modifications on either the tetrazole N-portion or the distal phenyl ring produce dramatic shifts in both target potency and FAAH/MAGL selectivity profiles [1]. The N-portion substitution pattern directly influences covalent docking interactions at the FAAH active site, while the distal phenyl ring substituents determine whether a compound acts as a selective FAAH inhibitor, a dual FAAH-MAGL inhibitor, or a TRPV1/TRPA1 channel modulator [1]. Therefore, replacing 941923-12-2 with a structurally similar analog—such as one bearing a 4-methylphenyl, 2,4-dimethoxyphenyl, or unsubstituted phenyl distal group—without empirical validation risks obtaining a compound with a fundamentally different selectivity fingerprint and target engagement profile. The specific combination of 3,4-difluoro substitution on the tetrazole N-phenyl and 2-methoxy substitution on the urea distal phenyl represents a non-trivial SAR intersection that cannot be assumed equipotent or equi-selective to any other in-class compound without direct comparative data [1].

Quantitative Differentiation Evidence for 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 941923-12-2)


FAAH Inhibitory Potency: Class-Level SAR Positioning Relative to Parent Compounds

The biaryl tetrazolyl urea series exhibits FAAH IC50 values spanning over three orders of magnitude depending on N-portion and distal phenyl substitution. Lead compounds in this series (e.g., compounds 16, 20, 21, 25, 28) demonstrate FAAH IC50 values in the low nanomolar range (3.0–9.7 nM), while the parent dimethylamino-substituted compounds 1 and 2 show comparatively weaker FAAH inhibition [1]. Substitution at the tetrazole N1-phenyl with electron-withdrawing groups (such as 3,4-difluoro) combined with ortho-substitution on the distal phenyl ring (such as 2-methoxy) occupies a distinct SAR region associated with potent FAAH engagement. The 2-methoxyphenyl distal group in 941923-12-2 contrasts with the dimethylamino N-portion of parent compounds 1 and 2, placing this compound in the region of the SAR landscape associated with enhanced FAAH selectivity over MAGL [1].

FAAH inhibition endocannabinoid metabolism tetrazolyl urea SAR

FAAH vs. MAGL Selectivity: Distal Phenyl Substitution Drives Target Engagement Profile

In the tetrazolyl urea series, the identity of the distal phenyl substituent is a primary determinant of FAAH vs. MAGL selectivity. Compounds with larger or polar N-portion groups and specific distal substitution patterns achieve >100-fold selectivity for FAAH over MAGL, while compound 27 (bearing a distinct substitution combination) acts as a dual FAAH-MAGL inhibitor [1]. The 2-methoxyphenyl distal group in 941923-12-2 represents an ortho-substituted electron-donating motif, a substitution type that, when paired with halogenated N-phenyl tetrazole groups, is associated with FAAH-preferring profiles in the series SAR [1]. This positions 941923-12-2 in contrast to compound 27 (dual inhibitor) and in alignment with the selective FAAH inhibitors (compounds 16, 20, 21, 25, 28) that exhibit 39- to >141-fold FAAH selectivity [1].

FAAH/MAGL selectivity dual inhibition tetrazolyl urea profiling

Absence of TRPV1/TRPA1 Off-Target Modulation: In-Class Differentiation from Multimodal Tetrazolyl Ureas

The complete panel of tetrazolyl ureas 1–32 was evaluated for TRPV1 and TRPA1 channel modulation [1]. Certain substitution patterns within the series conferred dual activity as FAAH inhibitors and thermo-TRP channel modulators, while others (including the majority of compounds with halogenated N-phenyl tetrazole groups paired with ortho-substituted distal phenyl rings) showed negligible TRPV1/TRPA1 activity [1]. The 3,4-difluorophenyl / 2-methoxyphenyl substitution combination in 941923-12-2 is structurally aligned with the subclass that lacks significant TRP channel modulation, distinguishing it from tetrazolyl ureas that display multimodal pharmacology [1].

TRPV1 modulation TRPA1 modulation off-target profiling tetrazolyl urea

Covalent Docking Profile: Binding Mode Differentiation Across the Tetrazolyl Urea Series

Covalent docking studies on FAAH for all tetrazoles 1–32 revealed that binding modes did not converge to a single unique pattern; instead, the N-portion substitution and distal phenyl ring substituents collectively dictated the docking geometry [1]. This heterogeneity in binding mode means that two tetrazolyl ureas with similar IC50 values may occupy different subsites within the FAAH catalytic pocket, affecting residence time, substrate competition, and sensitivity to active-site mutations [1]. The 3,4-difluorophenyl N1 substituent in 941923-12-2 provides a distinct electrostatic and steric profile relative to the 4-chlorophenyl, 4-bromophenyl, or 4-methylphenyl N1 variants in the series, while the 2-methoxyphenyl distal group influences the positioning of the urea pharmacophore relative to the catalytic serine nucleophile [1].

covalent docking FAAH active site tetrazole urea binding mode

Tetrazole Bioisostere Advantage: Metabolic Stability Rationale Over Non-Tetrazole Urea FAAH Inhibitors

The 1,5-disubstituted tetrazole ring serves as a metabolically stable bioisostere for both carboxylic acid and amide functionalities, a design principle exploited across multiple therapeutic areas [1]. In the context of FAAH inhibition, the tetrazole core replaces the more metabolically labile amide or ester linkages found in earlier FAAH inhibitor chemotypes (e.g., PF-3845, URB597), potentially conferring increased hydrolytic stability and extended target engagement [1]. The presence of the tetrazole ring in 941923-12-2 is a deliberate scaffold choice that distinguishes it from non-tetrazole urea FAAH inhibitors, which may be subject to faster metabolic clearance via amidase or esterase activity [1].

tetrazole bioisostere metabolic stability FAAH inhibitor scaffold

Optimal Research Application Scenarios for 1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (CAS 941923-12-2)


Selective FAAH Inhibition in Endocannabinoid System Pharmacology

941923-12-2 is best deployed in experimental paradigms requiring selective FAAH inhibition without MAGL cross-reactivity. Based on the SAR landscape of the tetrazolyl urea series, the 2-methoxyphenyl distal substitution pattern positions this compound within the FAAH-selective subgroup exhibiting 39- to >141-fold selectivity windows [1]. This makes it suitable for studies isolating the effects of elevated anandamide tone from 2-arachidonoylglycerol signaling, including pain, anxiety, and inflammation models where FAAH selectivity is a critical experimental control [1].

FAAH Probe Development Requiring Clean TRPV1/TRPA1 Ancillary Pharmacology

For experiments where thermo-TRP channel activation or inhibition would confound interpretation—such as nociception, thermoregulation, or calcium signaling studies—941923-12-2 is preferred over tetrazolyl ureas that exhibit multimodal FAAH/TRPV1/TRPA1 activity. The 3,4-difluorophenyl / 2-methoxyphenyl combination aligns with the pharmacologically cleaner subclass that lacks significant TRP channel modulation [1], enabling researchers to attribute observed effects more confidently to FAAH inhibition alone.

Medicinal Chemistry Optimization Starting Point for Brain-Penetrant FAAH Inhibitors

The 2-methoxyphenyl distal group in 941923-12-2, relative to bulkier N,N-dimethylamino or large aromatic N-portion substituents found in other series members, may offer a favorable balance of lipophilicity and polar surface area for CNS penetration [1]. This compound can serve as a lead-like starting point for further optimization of brain-penetrant FAAH inhibitors targeting central nervous system disorders, where peripheral FAAH inhibition alone may be insufficient [1].

Comparative SAR Studies Using Structurally Defined Tetrazolyl Urea Libraries

941923-12-2 occupies a well-defined node in the tetrazolyl urea SAR matrix, characterized by 3,4-difluoro N1-phenyl substitution and 2-methoxy distal phenyl substitution. This precise structural definition makes it a valuable reference compound for systematic comparative studies against close analogs (e.g., the p-tolyl analog CAS 941923-10-0, the 2,4-dimethoxyphenyl analog CAS 942000-89-7, or the 2-phenylethyl analog CAS 941875-90-7) to map how incremental structural changes affect FAAH potency, selectivity, and off-target profiles [1].

Quote Request

Request a Quote for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.